molecular formula C6H7N3O2 B1355197 4-Amino-2-methoxypyrimidine-5-carbaldehyde CAS No. 26664-09-5

4-Amino-2-methoxypyrimidine-5-carbaldehyde

Cat. No.: B1355197
CAS No.: 26664-09-5
M. Wt: 153.14 g/mol
InChI Key: RFFAVLVDZBFXHO-UHFFFAOYSA-N
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Description

4-Amino-2-methoxypyrimidine-5-carbaldehyde is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-methoxypyrimidine-5-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxypyrimidine-5-carbaldehyde with ammonia or an amine source to introduce the amino group at the 4-position. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-methoxypyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-2-methoxypyrimidine-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-methoxypyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with nucleic acid synthesis. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

  • 2-Amino-4-methoxypyrimidine-5-carbaldehyde
  • 4-Amino-2-ethoxypyrimidine-5-carbaldehyde
  • 4-Amino-2-methoxypyrimidine-5-carboxylic acid

Comparison: 4-Amino-2-methoxypyrimidine-5-carbaldehyde is unique due to the presence of both an amino group and a methoxy group on the pyrimidine ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological properties and chemical behavior, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

4-amino-2-methoxypyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-11-6-8-2-4(3-10)5(7)9-6/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFAVLVDZBFXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571926
Record name 4-Amino-2-methoxypyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26664-09-5
Record name 4-Amino-2-methoxypyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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